An In-depth Technical Guide to (8-Methylquinolin-7-yl)boronic acid
An In-depth Technical Guide to (8-Methylquinolin-7-yl)boronic acid
CAS Number: 2098697-58-4
Abstract
This technical guide provides a comprehensive overview of (8-Methylquinolin-7-yl)boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. The document details the compound's chemical properties, provides a putative synthesis protocol, and explores its significant role as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Furthermore, this guide delves into the broader applications of the quinoline and boronic acid motifs in drug discovery and materials science, offering insights for researchers, scientists, and drug development professionals. All information is supported by authoritative references to ensure scientific integrity.
Introduction: The Quinoline Boronic Acid Scaffold
The fusion of a quinoline ring system with a boronic acid functional group creates a class of reagents with significant potential in chemical synthesis. The quinoline moiety, a bicyclic heterocycle, is a prevalent scaffold in numerous biologically active compounds and functional materials.[1] The nitrogen atom within the quinoline ring can act as a ligand for metal catalysts and introduces specific electronic and steric properties to the molecule.
Boronic acids, characterized by a C-B(OH)₂ functional group, are exceptionally versatile intermediates in organic chemistry.[2] Their stability, low toxicity, and amenability to a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have established them as indispensable tools for the formation of carbon-carbon bonds.[3] The combination of these two functionalities in (8-Methylquinolin-7-yl)boronic acid offers a unique building block for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of (8-Methylquinolin-7-yl)boronic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical environments and for planning synthetic transformations.
| Property | Value | Reference |
| CAS Number | 2098697-58-4 | [4] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [4] |
| Molecular Weight | 187.01 g/mol | [4] |
| IUPAC Name | (8-methylquinolin-7-yl)boronic acid | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥95% (as commercially available) | [4] |
Synthesis of (8-Methylquinolin-7-yl)boronic acid: A Putative Protocol
Proposed Synthetic Route
The synthesis would likely commence from a halogenated 8-methylquinoline precursor, such as 7-bromo-8-methylquinoline.
Caption: Proposed synthetic pathway for (8-Methylquinolin-7-yl)boronic acid via Miyaura borylation.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a general representation and would require optimization for this specific substrate.
Step 1: Formation of the Pinacol Boronate Ester
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-8-methylquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Add anhydrous 1,4-dioxane as the solvent.
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De-gas the mixture by bubbling with argon for 15-20 minutes.
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Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-methylquinoline. This intermediate can often be purified by column chromatography on silica gel.
Step 2: Hydrolysis to the Boronic Acid
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Dissolve the crude or purified pinacol boronate ester in a mixture of tetrahydrofuran (THF) and an aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
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Stir the mixture vigorously at room temperature for 4-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
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If acidic hydrolysis is used, carefully neutralize the mixture with a base (e.g., NaHCO₃).
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude (8-Methylquinolin-7-yl)boronic acid.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Characterization (Predicted)
While experimental spectra for (8-Methylquinolin-7-yl)boronic acid are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl group. The chemical shifts will be influenced by the electronic effects of the boronic acid group and the methyl substituent. The protons on the quinoline ring will likely appear as doublets, triplets, or multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons should appear as a singlet further upfield (typically δ 2.0-3.0 ppm). The protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent, sometimes not being observed.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all ten carbon atoms of the 8-methylquinoline core. The carbon atom directly attached to the boron atom will have a characteristic chemical shift, though it can sometimes be broad or difficult to observe due to quadrupolar relaxation of the boron nucleus. The aromatic carbons will resonate in the typical downfield region (δ 120-150 ppm), while the methyl carbon will appear at a higher field (δ 15-25 ppm).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 188.08. Depending on the ionization conditions, other adducts such as [M+Na]⁺ may also be observed. Dehydration is a common fragmentation pathway for boronic acids.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration from the boronic acid hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region. A B-O stretching vibration may also be present around 1300-1400 cm⁻¹.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of (8-Methylquinolin-7-yl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) intermediate.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
Materials:
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(8-Methylquinolin-7-yl)boronic acid (1.0-1.5 eq)
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Aryl or heteroaryl halide (1.0 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.01-0.05 eq)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
Procedure:
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In a reaction vessel, combine (8-Methylquinolin-7-yl)boronic acid, the aryl halide, and the base.
-
Add the solvent system.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and any necessary ligands.
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Development
The 8-methylquinoline scaffold is a key structural motif in a variety of biologically active molecules. The introduction of aryl or heteroaryl substituents at the 7-position via Suzuki-Miyaura coupling with (8-Methylquinolin-7-yl)boronic acid can lead to the discovery of novel therapeutic agents.
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:
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Anticancer: Certain quinoline-based compounds have shown efficacy as anticancer agents.[8]
-
Antimalarial: The quinoline core is central to several antimalarial drugs.
-
Antibacterial and Antifungal: Functionalized quinolines have been investigated for their antimicrobial properties.[1]
Boronic acids themselves have emerged as important pharmacophores.[9] The drug Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[9] The ability of boronic acids to form reversible covalent bonds with diols is also being explored for applications in glucose sensing and drug delivery.
Conclusion
(8-Methylquinolin-7-yl)boronic acid, with its unique combination of a quinoline scaffold and a boronic acid functional group, is a valuable and versatile building block for organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl and heteroaryl structures that are of significant interest in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a putative synthetic route, and its key applications, serving as a valuable resource for researchers in these fields. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel molecules with important biological activities.
References
Sources
- 1. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [file.scirp.org]
- 2. (8-Methylquinolin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (8-Methylquinolin-3-yl)boronic acid | C10H10BNO2 | CID 74888582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
